molecular formula C9H12O5S B13741034 3,4-Dimethoxyphenyl methanesulfonate

3,4-Dimethoxyphenyl methanesulfonate

Cat. No.: B13741034
M. Wt: 232.26 g/mol
InChI Key: XGTVXFSSAHZPLE-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenyl methanesulfonate is an organic compound that belongs to the class of methanesulfonates It is characterized by the presence of a methanesulfonate group attached to a 3,4-dimethoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxyphenyl methanesulfonate typically involves the reaction of 3,4-dimethoxyphenol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

3,4-Dimethoxyphenol+Methanesulfonyl chloride3,4-Dimethoxyphenyl methanesulfonate+HCl\text{3,4-Dimethoxyphenol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 3,4-Dimethoxyphenol+Methanesulfonyl chloride→3,4-Dimethoxyphenyl methanesulfonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxyphenyl methanesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The aromatic ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding phenolic derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include quinones and other oxidized aromatic compounds.

    Reduction: Products include phenolic derivatives and reduced aromatic compounds.

Scientific Research Applications

3,4-Dimethoxyphenyl methanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxyphenyl methanesulfonate involves the formation of reactive intermediates that can interact with nucleophiles in biological systems. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophilic attack. This reactivity is exploited in various chemical and biological applications, including the modification of biomolecules and the synthesis of complex organic compounds.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.

    3,4-Dimethoxyphenylacetic acid: A compound with similar structural features but different functional groups.

    3,4-Dimethoxyphenylpropionic acid: Another structurally related compound with a propionic acid group.

Uniqueness

3,4-Dimethoxyphenyl methanesulfonate is unique due to the presence of the methanesulfonate group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.

Properties

Molecular Formula

C9H12O5S

Molecular Weight

232.26 g/mol

IUPAC Name

(3,4-dimethoxyphenyl) methanesulfonate

InChI

InChI=1S/C9H12O5S/c1-12-8-5-4-7(6-9(8)13-2)14-15(3,10)11/h4-6H,1-3H3

InChI Key

XGTVXFSSAHZPLE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OS(=O)(=O)C)OC

Origin of Product

United States

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